N-(2,5-ジフルオロフェニル)アセトアミド

概要

説明

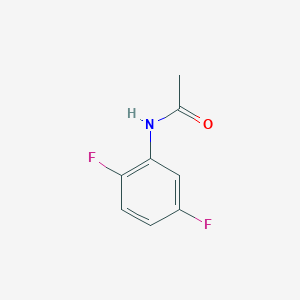

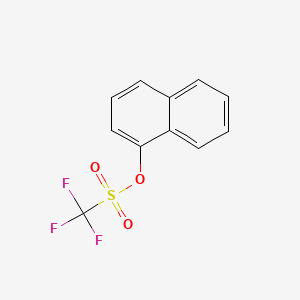

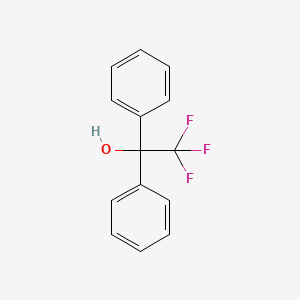

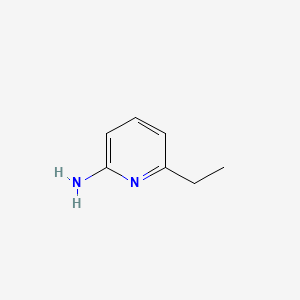

“N-(2,5-Difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 .

Synthesis Analysis

The synthesis of “n-(2,5-Difluorophenyl)acetamide” involves complex chemical reactions . One of the synthesis routes involves the use of one-pot phosphite coupling reactions with nitrilotriacetic acid (NTA) and 4-substituted anilines .Molecular Structure Analysis

The molecular structure of “n-(2,5-Difluorophenyl)acetamide” can be represented by the InChI code: 1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving “n-(2,5-Difluorophenyl)acetamide” are complex and involve multiple steps . For instance, the reaction between NTA and 2,6 RArNH2 using triphenylphosphite as a coupling reagent did not yield the desired tripodal carboxamide. Instead, it led to the formation of 3,5-dioxo-1-piperazine intramolecular coupling products .Physical And Chemical Properties Analysis

“N-(2,5-Difluorophenyl)acetamide” is a solid or semi-solid or liquid substance . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

医薬品化学と創薬

N-(2,5-ジフルオロフェニル)アセトアミド: は、特に新しい医薬品の設計と開発において、医薬品化学で重要な役割を果たしています。その分子構造は、ジフルオロフェニル基を特徴とし、さまざまな薬理活性誘導体を合成するための貴重な足場を提供しています。 これらの誘導体は、幅広い生物活性を示す可能性があり、新しい治療薬の開発につながる可能性があります .

カルコン、インドール、キノリン誘導体の合成

この化合物は、カルコン、インドール、キノリン誘導体の合成における前駆体として役立ちます。これらの誘導体は、抗炎症作用、抗癌作用、抗菌作用など、さまざまな薬理作用を持つため、大きな関心を集めています。 N-(2,5-ジフルオロフェニル)アセトアミドのジフルオロフェニル基は、これらの分子の電子特性に影響を与える可能性があり、それによってその生物活性に影響を与えます .

生物学的界面研究

生物学的界面の分野では、N-(2,5-ジフルオロフェニル)アセトアミドは、分子レベルで薬物相互作用を研究するために使用されます。 その特定の物理化学的特性により、研究者は、誘起された官能基に基づく分子相互作用の影響を調査することができます。これは、薬物の作用機序を理解するために不可欠です .

計算化学の応用

計算化学は、N-(2,5-ジフルオロフェニル)アセトアミドなどの化合物を大きく利用して、新しい医薬分子の挙動をモデル化および予測しています。 この化合物がさまざまな生物学的標的と相互作用するのをシミュレートすることで、科学者は創薬におけるリード化合物としての可能性についての洞察を得ることができます .

化学的多様性探求

N-(2,5-ジフルオロフェニル)アセトアミドとその誘導体の化学的多様性は、広範囲にわたる研究の対象です。化学者は、この化合物の分子骨格を探求して、安全性と効力プロファイルを向上させた新しい誘導体を設計しています。 この探求は、より良い医薬品を通じて生活の質を高めるために不可欠です .

医薬品試験の基準物質

N-(2,5-ジフルオロフェニル)アセトアミド: は、医薬品試験の基準物質としても使用されています。 高品質の基準物質は、分析結果の精度を確保するために不可欠であり、それはひいては医薬品製品の安全性と効力を保証します .

作用機序

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2,5-Difluorophenyl)acetamide may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2,5-Difluorophenyl)acetamide may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 17115 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Given the broad range of biological activities associated with similar compounds, it is likely that n-(2,5-difluorophenyl)acetamide has diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(2,5-Difluorophenyl)acetamide, it is recommended to keep it in a dark place, sealed in dry conditions, and at room temperature for optimal stability

Safety and Hazards

“N-(2,5-Difluorophenyl)acetamide” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRBPCZRHRSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287617 | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

398-90-3 | |

| Record name | 398-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(2,5-Difluorophenyl)acetamide in the development of the anti-cancer agent described in the research?

A1: N-(2,5-Difluorophenyl)acetamide serves as a crucial building block in the multi-step synthesis of oxazino[4,3-a] pyrroloimidazo[5,4-f] benzimidazole(imino)quinone, the target anti-cancer agent. This agent is designed to target the over-expression of the enzyme NQO1 often found in solid tumors []. The research highlights the successful synthesis of a novel precursor, 4-(2,5-dinitro-4-pyrrolidin-1-yl)morpholine, from N-(2,5-Difluorophenyl)acetamide through a series of reactions. This precursor is a significant step towards achieving the final compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

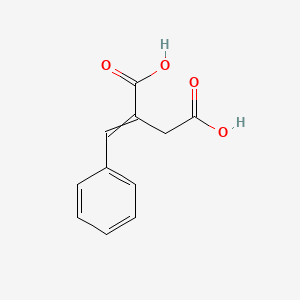

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)

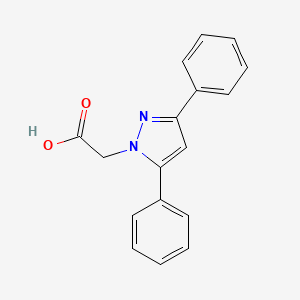

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)